molecular formula C10H9BrO3 B8747223 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID

5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID

Cat. No.: B8747223
M. Wt: 257.08 g/mol
InChI Key: GPLALQLOOZVAGJ-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid is an organic compound with the molecular formula C10H9BrO3. It belongs to the class of isochromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 1-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID typically involves the bromination of 3,4-dihydro-1H-isochromene-1-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkyl halides (R-X) in the presence of a base.

Major Products:

    Oxidation: Formation of 5-bromo-3,4-dihydro-1H-isochromene-1-one.

    Reduction: Formation of 5-bromo-3,4-dihydro-1H-isochromene-1-methanol.

    Substitution: Formation of 5-substituted-3,4-dihydro-1H-isochromene-1-carboxylic acid derivatives.

Scientific Research Applications

5-Bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    3,4-Dihydro-1H-isochromene-1-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Chloro-3,4-dihydro-1H-isochromene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    5-Fluoro-3,4-dihydro-1H-isochromene-1-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical and biological properties.

Uniqueness: The presence of the bromine atom at the 5-position in 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-3,9H,4-5H2,(H,12,13)

InChI Key

GPLALQLOOZVAGJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate (12.1 g, 42.4 mmol) in 200 mL of MeOH/THF/H2O (2/2/1) was added LiOH.H2O (5.34 g, 0.127 mol), and the mixture was stirred at ambient temperature for 30 min. The solvents were removed under vacuum, and the residue was added 100 mL of water and extracted with ether. The aqueous layer was then acidified with 4 N HCl to pH=4˜5 in ice bath, and extracted with EtOAc. The combined organic phase was washed with brine, dried over anhydrous sodium sulfate and concentrated to afford 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid.
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
5.34 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-(2-bromophenyl)ethanol (40 g, 0.2 mol) and glyoxylic acid (16 g, 0.22 mol) in 100 mL of trifluoacetic acid was refluxed overnight. The solvent was concentrated. Water and ammonium hydroxide was added to the residue to adjust the pH of the solution over 7. The solution was extracted with diethyl ether, and the aqueous layer was adjusted to about 3 with 1M HCl, and then the solution was extracted with ethyl acetate. The organic layer was dried and evaporated. The residue was without purification to give 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid. 1H-NMR (400 MHz, CDCl3) δ 7.52 (d, J=7.6 Hz, 1H), 7.12 (t, J=7.8 Hz, 2H), 5.33 (s, 1H), 4.27˜4.33 (m, 1H), 3.99˜4.06 (m, 1H), 2.87˜2.89 (m, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
trifluoacetic acid
Quantity
100 mL
Type
solvent
Reaction Step One

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